molecular formula C13H15NO4 B13067648 Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

Cat. No.: B13067648
M. Wt: 249.26 g/mol
InChI Key: JTYICORSNLXBBR-UHFFFAOYSA-N
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Description

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H15NO4. It is a derivative of cyclopentane, featuring a nitrophenyl group and a methyl ester functional group. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

similar compounds are often produced using large-scale esterification processes, which involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate
  • Methyl 1-(2-nitrophenyl)cyclopentane-1-carboxylate
  • Ethyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

Uniqueness

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H15NO4/c1-18-12(15)13(7-2-3-8-13)10-5-4-6-11(9-10)14(16)17/h4-6,9H,2-3,7-8H2,1H3

InChI Key

JTYICORSNLXBBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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